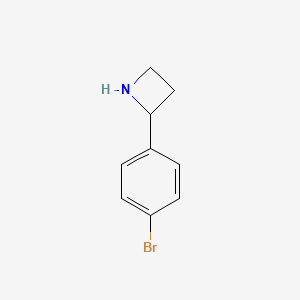

2-(4-Bromophenyl)azetidine

Description

Properties

IUPAC Name |

2-(4-bromophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWNZTPBMDNIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270542-80-7 | |

| Record name | 2-(4-bromophenyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-bromophenyl)azetidine NMR spectral data analysis

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-(4-bromophenyl)azetidine

Authored by: A Senior Application Scientist

Introduction: The Azetidine Core in Modern Drug Discovery

Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry. Their strained ring system provides a rigid, three-dimensional scaffold that can effectively orient substituents to engage with biological targets, often leading to improved potency and metabolic stability compared to larger, more flexible rings.[1] The compound this compound serves as a valuable synthon and a representative example for understanding the nuanced spectroscopic characteristics of this important class of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such compounds. This guide provides a comprehensive analysis of the ¹H, ¹³C, and 2D NMR spectral data expected for this compound. It is designed to move beyond simple data reporting, offering insights into the causal relationships between the molecular structure and the observed spectral phenomena, thereby providing a self-validating framework for researchers in the field.

Structural Elucidation via ¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial, high-resolution fingerprint of the molecule. The key to its interpretation lies in understanding how the electronic environment—shaped by ring strain, heteroatom electronegativity, and aromatic ring currents—influences the chemical shift and coupling patterns of each proton.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Key Insights |

| H-Ar (ortho to Azetidine) | ~7.25 - 7.35 | Doublet (d) | J ≈ 8.5 Hz | Part of an AA'BB' system. These protons are ortho to the electron-donating azetidine group. |

| H-Ar (ortho to Bromine) | ~7.45 - 7.55 | Doublet (d) | J ≈ 8.5 Hz | Part of an AA'BB' system. Deshielded by the electron-withdrawing bromine atom.[2] |

| H-2 (Azetidine) | ~4.50 - 4.70 | Triplet (t) or dd | ³J ≈ 7-8 Hz | Benzylic position, significantly deshielded by the adjacent nitrogen and the anisotropic effect of the phenyl ring. Coupling to the two H-3 protons. |

| H-4 (Azetidine) | ~3.80 - 4.00 | Multiplet (m) | - | Protons are diastereotopic. Deshielded by the adjacent nitrogen. Complex coupling with H-3 and H-4' protons. |

| H-3 (Azetidine) | ~2.50 - 2.70 | Multiplet (m) | - | Protons are diastereotopic and couple to H-2 and H-4 protons. Generally, the least shifted of the ring protons.[3] |

| N-H (Azetidine) | ~1.80 - 2.50 (variable) | Broad Singlet (br s) | - | Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O.[4] |

Note: Predicted values are for a standard non-polar solvent like CDCl₃. Solvent choice can significantly affect chemical shifts.[5][6]

Dissecting the Proton Signals:

-

The Aromatic Region (δ 7.0-7.6 ppm): The 4-bromophenyl group presents a classic AA'BB' spin system, which simplifies to two distinct doublets due to the symmetry of the para-substitution. The protons ortho to the bromine atom are typically found further downfield than those ortho to the carbon substituent, reflecting bromine's higher electronegativity.[7]

-

The Azetidine Methine Proton (H-2): This proton is the most downfield of the aliphatic signals. Its position is dictated by two primary factors: the inductive effect of the adjacent nitrogen atom and the deshielding anisotropic cone of the phenyl ring. It appears as a triplet or doublet of doublets through coupling with the two C-3 protons.

-

The Azetidine Methylene Protons (H-3 & H-4): The protons on C-3 and C-4 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. Their signals will appear as complex multiplets due to both geminal coupling (coupling to each other on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons). The C-4 protons are deshielded more strongly than the C-3 protons due to their proximity to the nitrogen atom.[8]

Unveiling the Carbon Skeleton: ¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, resulting in sharp singlet signals for each carbon.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |

| C-Ar (ipso, attached to Azetidine) | ~140 - 142 | Quaternary carbon, deshielded by the attached nitrogen and aromatic system. |

| C-Ar (CH, ortho to Azetidine) | ~127 - 129 | Shielded relative to unsubstituted benzene due to the electron-donating nature of the amine. |

| C-Ar (CH, ortho to Bromine) | ~131 - 133 | The signal for carbons ortho to bromine appears in this characteristic range.[9] |

| C-Ar (ipso, attached to Bromine) | ~121 - 123 | Shielding effect of the heavy bromine atom. This is a key diagnostic signal. |

| C-2 (Azetidine) | ~65 - 70 | Methine carbon attached to both the nitrogen and the phenyl ring, resulting in a significant downfield shift. |

| C-4 (Azetidine) | ~46 - 50 | Methylene carbon adjacent to the nitrogen.[10] |

| C-3 (Azetidine) | ~25 - 30 | Methylene carbon, typically the most upfield signal of the azetidine ring. |

Note: The chemical shift of a ¹³C nucleus is influenced by electronegativity and hybridization. sp² hybridized carbons of the aromatic ring are found significantly downfield (120-145 ppm) compared to the sp³ carbons of the azetidine ring (25-70 ppm).[11]

The Power of Connectivity: 2D NMR for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex spin systems and signal overlap can create ambiguity. Two-dimensional (2D) NMR experiments are essential for definitively assigning signals by revealing through-bond proton-proton and proton-carbon correlations.[12]

Key 2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment maps all ³J (and sometimes ⁴J) proton-proton couplings. It is the cornerstone for tracing the proton connectivity within the azetidine ring.

-

Expected Correlations: A strong cross-peak will be observed between H-2 and the H-3 protons. The H-3 protons will show correlations to both H-2 and the H-4 protons, confirming the -CH-CH₂-CH₂- sequence of the ring. The two aromatic doublets will also show a cross-peak to each other.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the most reliable method for assigning the carbon signals.

-

Expected Correlations: The aromatic proton signals will correlate to their respective aromatic CH carbons. The signals for H-2, H-3, and H-4 will correlate directly to the C-2, C-3, and C-4 signals, respectively, providing an unambiguous assignment of the azetidine carbons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for confirming the connection between different fragments of the molecule, such as the link between the azetidine ring and the phenyl group.[13]

-

Key Diagnostic Correlations:

-

A correlation from the H-2 proton to the ipso- and ortho-carbons of the phenyl ring provides definitive proof of the connection point.

-

A correlation from the H-4 protons to the C-2 carbon further solidifies the ring structure.

-

Correlations from the aromatic protons ortho to the azetidine ring to the C-2 carbon of the azetidine provide reciprocal confirmation.

-

-

Caption: Key HMBC correlations confirming the structure of this compound.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on rigorous experimental technique. The following protocol outlines a self-validating workflow for acquiring high-quality data for this compound.

Protocol 1: NMR Sample Preparation

-

Analyte Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[12] For compounds with different solubility, DMSO-d₆ or Acetone-d₆ can be used.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Quality Check: Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).

Protocol 2: NMR Data Acquisition

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Spectrum: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required.

-

2D COSY: Set up and run a standard gradient-selected COSY (gCOSY) experiment.

-

2D HSQC: Set up and run a standard gradient-selected HSQC experiment, optimized for a one-bond J-coupling of ~145 Hz.

-

2D HMBC: Set up and run a standard gradient-selected HMBC experiment, optimized for long-range couplings (typically set to 8 Hz).

-

Data Processing: Process all spectra using appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D) and perform Fourier transformation, phasing, and baseline correction.

Caption: A comprehensive workflow for the NMR analysis of small molecules.

Conclusion

References

- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones. BenchChem.

- Couto, I., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.

- National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.

- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum. ChemicalBook.

- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry.

- The Royal Society of Chemistry. (n.d.). Supporting Information for. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). 4-Bromophenol(106-41-2) 1H NMR spectrum. ChemicalBook.

- University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN.

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Reddit.

- Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry.

- SpectraBase. (n.d.). Azetidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. unn.edu.ng [unn.edu.ng]

- 6. reddit.com [reddit.com]

- 7. 4-Bromophenol(106-41-2) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

determining the solubility of 2-(4-bromophenyl)azetidine in organic solvents

An In-Depth Technical Guide: Strategic Determination of the Solubility of 2-(4-bromophenyl)azetidine in Organic Solvents for Pharmaceutical Development

Authored by: A Senior Application Scientist

Foreword: The Central Role of Solubility in Drug Discovery

In the journey of a molecule from a promising hit to a viable drug candidate, few physicochemical properties are as fundamental and impactful as solubility. For a novel heterocyclic compound like this compound, a scaffold of interest in medicinal chemistry, understanding its solubility profile is not merely an academic exercise; it is a critical determinant of its developmental fate.[1][2] Low solubility can cripple a compound's potential, leading to poor absorption, unreliable in vitro assay results, and significant challenges in formulation.[3][4]

This guide provides a comprehensive, technically-grounded framework for researchers, chemists, and drug development professionals to systematically determine the solubility of this compound in a range of organic solvents. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind solvent selection, the distinction between kinetic and thermodynamic measurements, and the practical application of the data generated. Our approach is rooted in the principles of expertise, trustworthiness, and authoritative scientific grounding to ensure that the methodologies described are robust, reproducible, and directly applicable to a research and development setting.

Theoretical Foundations: What Governs Solubility?

The solubility of a solid solute in a liquid solvent is the maximum concentration of that solute that can be dissolved at a given temperature and pressure to form a stable, homogenous solution. This process is governed by the intermolecular interactions between the solute (this compound) and the solvent molecules. The age-old adage, "like dissolves like," serves as a useful starting point.[5][6]

-

Polarity and Molecular Structure: this compound possesses both non-polar (the bromophenyl ring) and polar (the azetidine nitrogen) features. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. Its overall solubility will be a balance of these characteristics. Non-polar solvents like heptane will primarily interact with the bromophenyl ring via van der Waals forces, while polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in dipole-dipole interactions.[7] Polar protic solvents (e.g., ethanol, methanol) can additionally participate in hydrogen bonding.[7]

-

Kinetic vs. Thermodynamic Solubility: This distinction is critical in a pharmaceutical context.[8][9]

-

Kinetic Solubility is typically a high-throughput measurement of the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates in an aqueous or organic medium.[3][10] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often used for early-stage screening.[8]

-

Thermodynamic Solubility is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours) until the concentration in the solution becomes constant.[3][8][9] This value is fundamental for formulation and biopharmaceutical studies.

-

Strategic Solvent Selection

The choice of solvents is not arbitrary but a strategic decision based on the intended application and regulatory guidelines.[11][12] Solvents in the pharmaceutical industry are often categorized into classes based on their toxicity and environmental impact, as outlined by the International Council for Harmonisation (ICH).[12][13]

-

Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).[12][14]

-

Class 2: Solvents with limited use due to toxicity (e.g., Dichloromethane, Methanol).[12][14]

-

Class 3: Solvents with low toxic potential, preferred for use (e.g., Acetone, Ethanol, Ethyl acetate, Heptane).[12]

For a comprehensive profile of this compound, a panel of solvents should be selected to span a range of polarities and chemical functionalities, with a preference for Class 3 solvents.

| Solvent | Polarity Index (Snyder) | Hydrogen Bonding | ICH Class | Rationale for Inclusion |

| Heptane | 0.1 | Non-polar, Aprotic | 3 | Represents non-polar, aliphatic hydrocarbon environments. |

| Toluene | 2.4 | Non-polar, Aprotic | 2 | Represents aromatic hydrocarbon environments. |

| Dichloromethane (DCM) | 3.1 | Polar, Aprotic | 2 | A common solvent for organic reactions and chromatography. |

| Ethyl Acetate (EtOAc) | 4.4 | Polar, Aprotic | 3 | A preferred ester-based solvent with moderate polarity. |

| Acetone | 5.1 | Polar, Aprotic | 3 | A common, highly polar, and water-miscible ketone solvent.[7] |

| Acetonitrile (ACN) | 5.8 | Polar, Aprotic | 2 | Widely used in reversed-phase HPLC; useful for analytical work. |

| 2-Propanol (IPA) | 3.9 | Polar, Protic | 3 | A less polar alcohol, common in formulations.[7] |

| Ethanol (EtOH) | 4.3 | Polar, Protic | 3 | A highly preferred "green" and pharmaceutical solvent.[7] |

| Methanol (MeOH) | 5.1 | Polar, Protic | 2 | A highly polar alcohol, effective at dissolving polar compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, Aprotic | - | A powerful, highly polar solvent, often used for compound storage. |

Experimental Protocols & Methodologies

A tiered approach is recommended, starting with a rapid screening method and progressing to the more rigorous thermodynamic determination for key solvents.

Workflow for Solubility Determination

Caption: Tiered strategy for solubility assessment.

Protocol 3.1: Rapid Kinetic Solubility Screening (Turbidimetric Method)

This high-throughput method is ideal for quickly ranking solvents or comparing analogs.[3][4] It relies on detecting the formation of precipitate as a compound is added from a DMSO stock into the target solvent.

Rationale: This assay mimics the conditions of many high-throughput biological screens where compounds are introduced from DMSO. It provides a rapid, albeit not equilibrium, measure of solubility that is invaluable for early decision-making.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Dispense 198 µL of each test solvent into the wells of a clear 96-well microplate.

-

Compound Addition: Using a liquid handler or multichannel pipette, add 2 µL of the 20 mM DMSO stock solution to the solvent wells, resulting in a final concentration of 200 µM and 1% DMSO. Mix thoroughly.

-

Serial Dilution: Perform a serial 2-fold dilution across the plate to generate a range of concentrations (e.g., 200 µM down to 1.56 µM).

-

Incubation: Cover the plate and shake for 2 hours at room temperature to allow for precipitation to occur.

-

Measurement: Measure the turbidity (optical density) of each well using a plate reader at a wavelength of ~620 nm.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly above the background (solvent + 1% DMSO).

Example Data Presentation (Kinetic Solubility):

| Solvent | Kinetic Solubility (µM) | Classification |

| Heptane | < 1.56 | Insoluble |

| Toluene | 25 | Sparingly Soluble |

| Ethyl Acetate | 150 | Soluble |

| Acetone | > 200 | Highly Soluble |

| Ethanol | > 200 | Highly Soluble |

Protocol 3.2: Gold-Standard Thermodynamic Solubility (Shake-Flask Method)

This is the definitive method for determining the true equilibrium solubility of a compound.[3] It is lower throughput but provides the most accurate and reliable data for critical applications like formulation development.

Rationale: By allowing an excess of the solid to equilibrate with the solvent over a long period (24 hours), this method ensures that the system has reached a thermodynamic minimum, and the measured concentration represents the true saturation point.[8][9]

Workflow for Shake-Flask Assay

Caption: Step-by-step workflow for the Shake-Flask method.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, ensuring solid is visible after equilibration) to a 2 mL glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 hours.

-

Scientist's Note: A 24-hour period is generally sufficient for most small molecules to reach equilibrium. For certain compounds or solvent systems, it may be necessary to validate this by sampling at multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration has plateaued.[9]

-

-

Phase Separation: After equilibration, let the vials stand for 30 minutes to allow heavy solids to settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm chemically-resistant filter (e.g., PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Quantification (HPLC-UV):

-

Calibration Curve: Prepare a set of standards of known concentrations of this compound in a suitable solvent (e.g., acetonitrile).

-

Sample Analysis: Dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

-

Injection: Inject the diluted sample and the standards onto an HPLC system equipped with a UV detector (a C18 column is a typical starting point). The bromophenyl group should provide a strong UV chromophore for sensitive detection.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the original concentration in the undiluted filtrate to determine the solubility.

-

Example Data Presentation (Thermodynamic Solubility):

| Solvent | Solubility (mg/mL) | Solubility (mM) |

| Heptane | < 0.01 | < 0.05 |

| Toluene | 1.8 | 8.4 |

| Ethyl Acetate | 22.5 | 105.1 |

| Acetone | 48.2 | 225.1 |

| Ethanol | 55.1 | 257.3 |

| (Note: Molecular weight of this compound is 214.09 g/mol ) |

Interpretation and Application of Solubility Data

The generated data provides a powerful roadmap for the subsequent development of this compound:

-

For the Synthetic Chemist: High solubility in solvents like Ethyl Acetate or Acetone suggests they are good candidates for reaction media or for purification via chromatography. Poor solubility in Heptane indicates it could be an effective anti-solvent for crystallization.

-

For the Formulation Scientist: High solubility in pharmaceutically acceptable solvents like Ethanol or 2-Propanol is a positive indicator for developing liquid formulations.[11][12]

-

For the Project Team: The overall solubility profile helps in assessing the "drug-likeness" of the compound. If solubility is consistently low across all acceptable solvents, it may signal a need for structural modification (e.g., adding polar groups) or advanced formulation strategies (e.g., amorphous solid dispersions).

Conclusion

Determining the solubility of this compound is a multi-faceted process that requires more than just generating numbers. It demands a strategic approach to solvent selection, a clear understanding of the principles distinguishing kinetic and thermodynamic measurements, and meticulous execution of validated protocols. By following the comprehensive framework laid out in this guide, researchers can generate high-quality, reliable solubility data that is crucial for making informed decisions, mitigating risks, and ultimately accelerating the journey of promising molecules from the bench to the clinic.

References

-

Title: Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL: [Link]

-

Title: Solvent selection for pharmaceuticals Source: ResearchGate URL: [Link]

-

Title: Choosing the Right Solvent for Drug Manufacturing Source: Purosolv URL: [Link]

-

Title: Understanding Pharmaceutical Solvents: Trends and Future Growth Source: Global Pharma Tek URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Chtf.ac.ma URL: [Link]

-

Title: Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems Source: ACS Publications URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: G পড়ুন URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? Source: YouTube URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 Source: Chemistry LibreTexts URL: [Link]

-

Title: Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL: [Link]

-

Title: Synthesis and Characterization of a Novel Azetidine Derivative Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]

-

Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]

-

Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

-

Title: Chemical Properties of Azetidine (CAS 503-29-7) Source: Cheméo URL: [Link]

-

Title: Preparation and Synthetic Applications of Azetidines Source: ResearchGate URL: [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. globalpharmatek.com [globalpharmatek.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. inventivapharma.com [inventivapharma.com]

- 11. researchgate.net [researchgate.net]

- 12. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

The Azetidine Scaffold in Focus: A Crystallographic Guide to 2-(4-Bromophenyl)azetidine Derivatives

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. When substituted with a 4-bromophenyl group at the 2-position, this scaffold presents a unique combination of a strained ring system and a versatile synthetic handle for further functionalization through cross-coupling reactions. Understanding the three-dimensional structure of these derivatives is paramount for rational drug design and for elucidating structure-activity relationships. This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 2-(4-bromophenyl)azetidine derivatives, from synthesis and crystallization to detailed X-ray diffraction analysis and the interpretation of intermolecular interactions.

Introduction: The Significance of the this compound Core

The strategic incorporation of an azetidine ring into a drug candidate can significantly influence its pharmacological profile. The inherent ring strain of approximately 25.4 kcal/mol not only governs its reactivity but also presents a conformationally restricted scaffold that can enhance binding affinity to biological targets.[1] The 2-aryl substitution pattern, in particular, is a common feature in a variety of biologically active compounds. The addition of a 4-bromophenyl group offers a key advantage: the bromine atom serves as a versatile functional group for derivatization via modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions.[2] This allows for the systematic exploration of chemical space around the core scaffold, a crucial aspect of lead optimization in drug discovery.

A thorough understanding of the solid-state structure of these molecules through single-crystal X-ray diffraction provides invaluable insights into their conformational preferences, molecular geometry, and the non-covalent interactions that dictate their crystal packing. This knowledge is fundamental for computational modeling, understanding drug-receptor interactions, and for solid-state characterization in pharmaceutical development.

Synthesis and Crystallization of this compound Derivatives

The synthesis of 2-arylazetidines can be challenging due to the strained nature of the four-membered ring.[3][4] Several synthetic strategies have been developed, with the intramolecular cyclization of γ-haloamines being a classical and robust approach.[5]

Experimental Protocol: A General Two-Step Synthesis

This protocol outlines a common synthetic route to this compound, which can be adapted for various N-substituted derivatives.

Step 1: Synthesis of the γ-amino alcohol precursor

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-bromophenyl)-2-chloroethan-1-one (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C in an ice bath and add a reducing agent, for example, sodium borohydride (NaBH₄) (1.1 eq.), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench carefully by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude chlorohydrin.

-

Amination: Dissolve the crude chlorohydrin in a polar aprotic solvent like dimethylformamide (DMF) and add the desired primary amine (e.g., benzylamine) (1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq.).

-

Heating and Purification: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. After cooling, perform an aqueous work-up and purify the resulting γ-amino alcohol by column chromatography.

Step 2: Intramolecular Cyclization to the Azetidine Ring

-

Activation of the Hydroxyl Group: Dissolve the purified γ-amino alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 eq.), and a base like triethylamine (1.5 eq.).

-

Cyclization: Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. The in situ generated sulfonate ester will undergo intramolecular nucleophilic substitution by the amine to form the azetidine ring.

-

Purification: Quench the reaction with water and extract the product with DCM. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the this compound derivative.

Crystallization Methodologies

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.

-

Slow Evaporation: A straightforward method where the purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane) in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C), to induce crystallization.

Core Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. When a beam of monochromatic X-rays is directed at a single crystal, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. By measuring the intensities and positions of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined, allowing for the elucidation of bond lengths, bond angles, and the overall molecular conformation.

Structural Analysis of a this compound Derivative: A Case Study

Crystallographic Data and Molecular Geometry

The following table summarizes the key crystallographic data for 1-(4-bromophenyl)azetidin-2-one.[6]

| Parameter | Value |

| Chemical Formula | C₉H₈BrNO |

| Formula Weight | 226.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 10.175 |

| b (Å) | 7.403 |

| c (Å) | 11.804 |

| β (°) | 99.8 |

| Volume (ų) | 876.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.71 |

| R-factor (%) | 5.8 |

Data sourced from Kartha, G. & Ambady, G. (1975).[6]

In the crystal structure of 1-(4-bromophenyl)azetidin-2-one, both the β-lactam ring and the phenyl ring are essentially planar.[6] The torsion angle between the two rings is a mere 5.5°, indicating a high degree of conjugation between the phenyl ring and the nitrogen atom of the azetidinone.[6] This planarity is a key structural feature that influences the electronic properties and potential intermolecular interactions of the molecule.

Intermolecular Interactions and Crystal Packing

The presence of the bromine atom on the phenyl ring introduces the possibility of various non-covalent interactions that play a crucial role in the crystal packing. While the original study on 1-(4-bromophenyl)azetidin-2-one does not detail specific intermolecular contacts, analysis of other crystal structures containing the 4-bromophenyl moiety reveals common interaction motifs.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms such as oxygen or nitrogen.

-

C-H···Br Hydrogen Bonds: The bromine atom can also act as a weak hydrogen bond acceptor, forming interactions with hydrogen atoms from neighboring molecules.

-

C-Br···π Interactions: The bromine atom can interact with the π-system of an adjacent phenyl ring.[7]

-

π-π Stacking: The planar phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

These interactions collectively dictate the supramolecular assembly of the molecules in the solid state, influencing physical properties such as melting point and solubility.

Structure Validation: Ensuring Scientific Integrity

The final step in any crystal structure analysis is rigorous validation to ensure the quality and accuracy of the determined structure. This involves checking for geometric consistency, the reasonableness of bond lengths and angles, and the absence of unresolved electron density. Tools such as PLATON and the IUCr's checkCIF service are indispensable for this process. They provide a detailed report highlighting any potential issues that need to be addressed by the crystallographer. A thoroughly validated crystal structure is a prerequisite for its deposition in crystallographic databases, such as the Cambridge Structural Database (CSD), and for its publication in peer-reviewed journals.

Conclusion and Future Outlook

The crystal structure analysis of this compound derivatives provides fundamental insights into the conformational and electronic properties of this important class of molecules. The interplay of the strained azetidine ring and the functionalizable bromophenyl group creates a scaffold with significant potential in medicinal chemistry. Detailed structural knowledge, obtained through high-resolution single-crystal X-ray diffraction, is a cornerstone for the rational design of novel therapeutics. Future work in this area will likely focus on the synthesis and structural elucidation of a wider range of N-substituted and C3/C4-functionalized this compound derivatives to build a comprehensive structure-activity relationship library. Such studies will undoubtedly accelerate the discovery of new drug candidates with improved efficacy and safety profiles.

References

-

Akkurt, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 643-647. Available at: [Link]

-

Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. Available at: [Link]

-

Li, S., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Chemistry, 35(5), 639-656. Available at: [Link]

-

PubChem (2025). 2-(4-bromo-3-fluorophenyl)azetidine hydrochloride. Available at: [Link]

-

Organic Chemistry Portal (2021). Azetidine synthesis. Available at: [Link]

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586-2600. Available at: [Link]

-

Bhattarai, A. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 761-765. Available at: [Link]

-

Kartha, G., & Ambady, G. (1975). Crystal and molecular structure of 1-(4-bromophenyl)azetidin-2-one. Journal of the Chemical Society, Perkin Transactions 2, (18), 2042-2044. Available at: [Link]

-

Fun, H.-K., et al. (2011). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2815. Available at: [Link]

-

CCDC (2025). The Cambridge Structural Database. Available at: [Link]

-

Rauf, A., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one Derivatives. Molecules, 27(15), 4945. Available at: [Link]

-

Pangajavalli, S., et al. (2019). Crystal structures of 6a,6b,7,11a-tetrahydro-6H,9H-spiro[chromeno[3',4':3,4]pyrrolo[1,2-c]thiazole-11,3'-indoline]-2',6-dione and 5'-methyl-6a,6b,7,11a-tetrahydro-6H,9H-spiro[chromeno[3',4':3,4]pyrrolo[1,2-c]thiazole-11,3'-indoline]-2',6-dione. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 63-68. Available at: [Link]

-

Black, D. StC., et al. (2021). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 619-625. Available at: [Link]

-

Asiri, A. M., et al. (2017). Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 705-709. Available at: [Link]

-

Lee, Y. J., et al. (2004). Crystal structure of N-benzoyl-4,4-dimethyl-2-methylamino-2-thiazoline, C13H16N2OS. Zeitschrift für Kristallographie - New Crystal Structures, 219(3), 323-324. Available at: [Link]

-

Gonnade, R. G., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 643-647. Available at: [Link]

-

Tafeenko, V. A., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 626-632. Available at: [Link]

-

Mayer, P., et al. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Molbank, 2023(1), M1557. Available at: [Link]

-

Black, D. StC., et al. (2013). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1678-o1679. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Azetidines [manu56.magtech.com.cn]

- 5. benchchem.com [benchchem.com]

- 6. Crystal and molecular structure of 1-(4-bromophenyl)azetidin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]

understanding the ring strain and stability of 2-arylazetidines

An In-depth Technical Guide to the Ring Strain and Stability of 2-Arylazetidines

Abstract

The 2-arylazetidine scaffold is a cornerstone in modern medicinal chemistry, offering a unique blend of structural rigidity, three-dimensional complexity, and synthetic versatility. Its utility, however, is intrinsically linked to the delicate balance between its inherent ring strain and overall chemical stability. This guide provides an in-depth exploration of the fundamental principles governing the stability of 2-arylazetidines. We will dissect the nature of the ring strain, analyze the electronic and steric factors that modulate stability, and detail the experimental and computational methodologies used for its assessment. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this privileged heterocyclic motif.

Introduction: The Azetidine Ring in Drug Discovery

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" in drug design. Their incorporation into molecular frameworks can significantly improve physicochemical properties such as metabolic stability, bioavailability, and ligand efficiency.[1][2] The 2-arylazetidine motif, in particular, is found in numerous clinical candidates and marketed drugs, where the aryl group often serves as a key pharmacophoric element for interacting with biological targets.[3][4]

The reactivity and conformational properties of azetidines are dominated by their significant ring strain, estimated to be approximately 25.4 kcal/mol.[4] This strain is intermediate between the highly reactive aziridine ring (~27.7 kcal/mol) and the more stable, flexible pyrrolidine ring (~5.4 kcal/mol).[4] This unique energetic position makes the azetidine ring stable enough for facile handling and isolation, yet reactive enough to participate in strain-driven chemical transformations.[4][5] Understanding and controlling this stability is paramount for successful synthesis, purification, formulation, and ultimately, therapeutic efficacy.

The Nature of Ring Strain in 2-Arylazetidines

Ring strain in azetidines is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions of substituents on adjacent atoms). To alleviate this, the azetidine ring is not planar but adopts a puckered conformation.[2]

Conformational Analysis: A Puckered Reality

The puckering of the azetidine ring is a dynamic process involving inversion at the nitrogen atom and ring-flipping. The presence of a substituent at the C2 position, such as an aryl group, introduces a conformational preference. The aryl group can occupy either a pseudo-axial or pseudo-equatorial position, with the equilibrium between these conformers influenced by steric and electronic interactions with other substituents on the ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these conformational dynamics. The coupling constants between protons on the azetidine ring can provide insight into the dihedral angles and thus the ring's pucker.[6] Furthermore, Nuclear Overhauser Effect (NOE) experiments can establish the relative stereochemistry of substituents, confirming whether they are on the same face (cis) or opposite faces (trans) of the ring.[6]

Caption: Puckered conformation of a 2-arylazetidine ring.

Key Factors Influencing Stability

The stability of a 2-arylazetidine is not an intrinsic constant but is heavily influenced by its substitution pattern and the surrounding chemical environment.

Environmental Factor: pH and Acid-Catalyzed Degradation

One of the most significant factors governing azetidine stability is pH. Under acidic conditions, the azetidine nitrogen can be protonated to form a highly strained azetidinium ion. This ion is significantly more susceptible to nucleophilic attack and subsequent ring-opening, leading to degradation.[3][7] The rate of this decomposition is highly sensitive to pH; for instance, one study showed that an N-substituted azetidine was stable at pH 7.0 but had a half-life of only 0.5 hours at pH 1.8.[3]

Therefore, during synthesis and purification, prolonged exposure to acidic conditions, such as standard silica gel chromatography or strong acid washes, should be minimized or avoided.[7] Using milder acids like saturated ammonium chloride or performing extractions quickly at low temperatures can mitigate degradation.[7]

Electronic Effects of N-Substituents

The nature of the substituent on the azetidine nitrogen is critical to its stability.[7]

-

Electron-Withdrawing Groups (EWGs): Groups like acyl, sulfonyl, or certain aryl moieties (e.g., 4-cyanophenyl) decrease the electron density and basicity of the nitrogen atom.[3][7] This makes the nitrogen less prone to protonation, thereby increasing the azetidine's stability under acidic conditions.[7] The delocalization of the nitrogen's lone pair into the EWG is a key stabilizing factor.[3]

-

Electron-Donating Groups (EDGs): Alkyl groups increase the basicity of the nitrogen, making it more susceptible to protonation and subsequent acid-catalyzed ring-opening.

The pKa of the azetidine nitrogen is a key determinant of its stability in acidic media.[3] A lower pKa correlates with greater stability. For example, an N-phenyl azetidine (pKa ≈ 4.3) is significantly less stable than an N-(3-pyridyl) analogue, where the azetidine nitrogen pKa is calculated to be much lower (-1.1) due to the influence of the pyridine ring.[3]

Electronic and Steric Effects of Ring Substituents

Substituents on the carbon atoms of the azetidine ring also impact stability.

-

Inductive Effects: Electronegative substituents, such as bromine, can withdraw electron density through an inductive effect. This can influence bond strengths within the ring and potentially increase its susceptibility to nucleophilic attack.[8]

-

Steric Hindrance: Bulky substituents can influence the ring's puckering and may sterically shield the ring from attack, or conversely, increase ring strain depending on their position and stereochemistry.[8][9]

Caption: Core factors influencing the stability of 2-arylazetidines.

Methodologies for Stability and Strain Assessment

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of 2-arylazetidine stability.

Experimental Techniques

Aqueous Stability Assessment via ¹H NMR Spectroscopy

This method provides quantitative data on a compound's half-life (T₁/₂) in a buffered aqueous solution, mimicking physiological conditions.[3]

Protocol: ¹H NMR for T₁/₂ Determination

-

Preparation of Stock Solution: Prepare a stock solution of the 2-arylazetidine compound in a suitable organic solvent (e.g., DMSO-d₆) at a known concentration (e.g., 10 mM).

-

Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., pH 1.8, 7.0) using appropriate buffer systems (e.g., phosphate, citrate).

-

Sample Preparation: In an NMR tube, add a precise volume of the aqueous buffer (e.g., 540 µL). Add a known volume of an internal standard stock solution (e.g., 10 µL of maleic acid in D₂O).

-

Initiation of Reaction: At time t=0, add a small, precise volume of the compound stock solution (e.g., 60 µL) to the NMR tube, vortex briefly, and immediately acquire the first ¹H NMR spectrum.

-

Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 5, 15, 30, 60 minutes) at a constant temperature.

-

Data Analysis: Integrate a well-resolved, non-overlapping proton signal from the parent compound against the signal from the internal standard. Plot the natural logarithm of the parent compound's concentration versus time. The slope of this line is the negative of the rate constant (k).

-

Half-Life Calculation: Calculate the half-life using the equation: T₁/₂ = 0.693 / k.

Single-Crystal X-ray Crystallography

This technique is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[10] It provides precise measurements of bond lengths, bond angles, and dihedral angles, offering direct experimental evidence of the ring's puckered conformation and the strain it endures.

Protocol: Single-Crystal X-ray Diffraction Workflow

-

Crystallization: Grow single crystals of the 2-arylazetidine of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and placed in an X-ray beam. Diffraction data are collected as the crystal is rotated.[10]

-

Structure Solution and Refinement: The diffraction pattern is processed to solve the phase problem and generate an electron density map. A molecular model is built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.[10]

Computational Chemistry

Theoretical calculations provide invaluable insights into the energetic and electronic properties that are difficult to measure experimentally.

Strain Energy Calculation via Homodesmotic Reactions

Ring Strain Energy (RSE) can be calculated as the energy difference between the cyclic molecule and a suitable strain-free acyclic reference.[11] Homodesmotic reactions, where the number and types of bonds are conserved between reactants and products, provide a reliable method for calculating RSE.[11]

Protocol: DFT Calculation of Ring Strain Energy

-

Model Definition: Define the homodesmotic reaction. For azetidine, a suitable reaction is: Azetidine + 2 CH₃-CH₃ → CH₃-NH-CH₂-CH₃ + CH₃-CH₂-CH₃

-

Geometry Optimization: Using a quantum chemistry software package (e.g., Gaussian), perform full geometry optimizations and frequency calculations for all molecules (reactants and products) in the gas phase. A suitable level of theory, such as M06-2X/6-311++G(2df,2pd), is recommended for accurate energetics.[12]

-

Energy Calculation: Calculate the total electronic energy (including zero-point vibrational energy correction) for each optimized structure.

-

RSE Calculation: The Ring Strain Energy is the enthalpy change (ΔH) of the defined reaction: RSE = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]

pKa Prediction

Computational methods can accurately predict the pKa of the azetidine nitrogen, providing a direct link between the N-substituent's electronic nature and the molecule's predicted stability in acidic environments.[3]

Summary of Stability Data

The following table summarizes aqueous stability data for a series of N-substituted azetidines, highlighting the profound impact of the N-aryl substituent on stability at acidic pH.

| Compound | N-Substituent | Aqueous T₁/₂ (h) at pH 1.8 | Calculated Azetidine N pKa | Reference |

| 1 | 3-Pyridyl | 3.8 | -1.1 | [3] |

| 2 | 2-Pyridyl | Stable (>24 h) | - | [3] |

| 3 | 4-Pyridyl | Stable (>24 h) | - | [3] |

| 4 | Phenyl | ~0.5 (by interpolation) | 2.9 | [3] |

| 5 | 4-Methoxyphenyl | 0.5 | - | [3] |

| 6 | 4-Cyanophenyl | <0.17 | - | [3] |

Data sourced from Bai et al. (2021).[3] The trend is clear: electron-withdrawing N-aryl substituents and N-heteroaryl groups that lower the basicity of the azetidine nitrogen lead to dramatically increased stability in acidic media.

Conclusion: A Strategic Approach to 2-Arylazetidine Design

The stability of the 2-arylazetidine ring is a complex interplay of ring strain, conformational preferences, and the electronic and steric nature of its substituents. While its inherent strain is the source of its unique chemical reactivity, this same property renders it susceptible to degradation, particularly under acidic conditions.

For drug development professionals, a strategic approach is essential. By carefully selecting N-substituents that decrease the basicity of the ring nitrogen, the stability of the scaffold can be significantly enhanced without compromising its desirable three-dimensional structure. The methodologies outlined in this guide—spanning NMR stability assays, X-ray crystallography, and computational modeling—provide a robust toolkit for characterizing novel 2-arylazetidines, enabling the rational design of more stable, effective, and reliable therapeutic agents.

References

- Technical Support Center: Azetidine Compound Stability. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx2XE7-5nck4qOyaOR9vEcBJQfKJAOBQZCJ-VFWX-fHamdmMMnm3LxqYd0rRAbTVD5uhrozvOR4bov7GBvx8JKKbs0sA3XNsEH4i14AiKGL8hfZFSQaLwrK4c2rHFh-ZLos6ffsbno17S6aQUYROEudHhKtGmTiDmIyarNGt14hY98jRuyKeZyDk5dFb-CHBD_]

- Bromo Substituent's Influence on Azetidine Ring Stability: A Comparative Analysis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH74bus3MQJjt2JGoJS32BX2IUKlODU0lI8IlCIIiuI1c4eRsLqicIPxpqh4biB8bNJfc5XID54hgl9HLTIWEtdtF_osQsmC7WwTlVQYNFM6RZE4VORwYws6iuOyPpLCH4RYNXs-VFmrn3SR_nKjlFbpytPBZkcjqVFGvv40YR9W0DD1gK9UTFm5ey7EoamakoIZECZfT2bgQPWa0zBpCslVcfuMH4kf7hsjmiL]

- Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Srce. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuh3pg9nQjHAM7Em0BF88ZOrOOO2s-WydbYRrnBmz8XB3gtXLCuiNdt2l9V1c0NQ2jqu8qUH-6dLObFe0Zb2IgIuKRWptkEVU-DQguHEP4_KNq4yUvHQDTzJUz]

- Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ma60047a018]

- Technical Support Center: Managing Ring Strain in 2-(4-Ethylphenyl)azetidine Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHscoP52RV3tnjxwWnTbmAE7GX5iQdQsiBEKX0ZOtxbUHx6uL1zXZm2ksXATxQJ4Uv_8mF_CKI4KOHX7ovzZC-gJl9PoR9mX3XifoYcMeiDdMGwTgEExN9ULKB6pf_IKYj-ozMewU2v1bHFLh1j3JFOsx6yyWguRnr8EVKNSbGmcafa8ojZLaI2tOXR5N2XzjEOeMGWbu0yKKRvukl_RGsc-aivBbWH_KFbZBsQ2UfNEg==]

- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01310]

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8489816/]

- Advanced NMR techniques for structural characterization of heterocyclic structures. [Source not fully available]

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra08884a]

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ob/d1ob00216k]

- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Regio-and-Diastereoselective-Synthesis-of-Quantum-S%C3%A1ndor-Koll%C3%A1r/1b671a5f6297395460515152a5585090f70691e8]

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00216k]

- Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b00511]

- Synthesis of 2-acylazetidines. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-acylazetidines_fig3_272382024]

- A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. ResearchGate. [URL: https://www.researchgate.net/publication/379624584_A_comprehensive_review_of_synthetic_methods_for_four-membered_strained_ring_systems_azetidine_thiazetidine_and_oxazetidine]

- Azetidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm]

- Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00104a037]

- Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849313/]

- Azetidine(503-29-7) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/503-29-7_1HNMR.htm]

- A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00222a023]

- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9097839/]

- Stability of different azetidine esters. ResearchGate. [URL: https://www.researchgate.net/figure/Stability-of-different-azetidine-esters-Condition-D-PG-azetidine-1-equiv-LiNCy2-2_fig3_262846176]

- Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36437651/]

- Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOv0LT1ZxqbkLBGz8CK3pLnd2milvIjduCytyRHP8-IncK-wh-wG0oNwabyuJPNWFg4uiSw5ya8fZbQ6axViVda1MJnck4f6LMZx5YgxPyaAzI938ud-PVr2rBmJwLugcJ5OdKgkCW_8s2_g7KhChE-yNhAUFbkAj32AtmygIkFqnPt8ehvEhm-maH8MTA5X27NqI26TL0a7AANTBQk3LtripTggPeoOe47LS1LQnGuRnY92znGjCLzUMzjytr0MOy1OiaQpk8xMKK_Z97DlmJkjNKgI4a6JcNpyrB]

- The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWwudLCVUrAfdoKTnC6TGuGNT1d7RL7RtnPtvNKOsxye5vPUCQv40XuOM3egbOfXSlXC26bbU30lTfnugP1UxahJyhQM2BgdvLcbRsi4sEePgvKLidjQeL7OUhgCt5ETcDK_akL8gXeRH2rkwd2fPMR4DhkZ5XaPIdA2FQ2HtoMxbb449BkVNoRquVnPIojPLwek3qvIrmstd_xIuO0QI3nuyNNnnM26MrHj5QKzVHMc-QlA==]

- Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [URL: https://www.mdpi.com/1420-3049/22/1/124]

- Synthesis and X-Ray Crystallographic Analysis of 4,4′-Disubstituted N-(2-Hydroxypropyl)azetidin-2-one from Benzil and (.+-.)-2Amino1-methylethanol. ResearchGate. [URL: https://www.researchgate.net/publication/244342417_Synthesis_and_X-Ray_Crystallographic_Analysis_of_44'-Disubstituted_N-2-Hydroxypropylazetidin-2-one_from_Benzil_and_-2-Amino-1-methylethanol]

- Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc48555b]

- Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8301300/]

- The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37178574/]

- MA31366B1 - Azitidine derivatives and their use as prostaglandins e2. Google Patents. [URL: https://patents.google.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hrcak.srce.hr [hrcak.srce.hr]

A Strategic Guide to Unveiling the Therapeutic Potential of 2-(4-bromophenyl)azetidine: A Multi-tiered Biological Activity Screening Cascade

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2][3] This technical guide presents a comprehensive, field-proven strategy for the biological activity screening of the novel compound, 2-(4-bromophenyl)azetidine. Moving beyond a rigid, templated approach, this document provides a dynamic, multi-tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of this molecule. We will delve into the rationale behind experimental choices, from initial broad-spectrum in vitro assays to more focused in vivo models, providing detailed, self-validating protocols for each stage. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically explore the bioactivity of new chemical entities.

Introduction: The Rationale for Screening this compound

The four-membered azetidine ring, while synthetically challenging to access due to ring strain, is a key pharmacophore in numerous bioactive compounds.[4][5][6] Its derivatives have demonstrated a remarkable diversity of biological activities, acting as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents.[2][3] The presence of a bromophenyl substituent on the azetidine ring of our target molecule, this compound, adds another layer of potential bioactivity. Halogenated phenyl rings are common in drug molecules and can influence pharmacokinetic properties and binding interactions.

Given the rich therapeutic landscape of azetidine-containing molecules, a systematic and comprehensive biological screening of this compound is warranted. This guide outlines a logical and efficient workflow to explore its potential bioactivities, starting with broad-based primary screening and progressively narrowing the focus based on initial findings.

A Multi-Tiered Screening Strategy: From Broad Assessment to Specific Activity

A successful screening campaign relies on a tiered approach, often referred to as a screening cascade. This strategy maximizes efficiency by using initial, high-throughput assays to identify general activities and eliminate inactive or overtly toxic compounds, followed by more complex and targeted secondary and tertiary assays to elucidate specific mechanisms of action.

Caption: A multi-tiered screening cascade for this compound.

Tier 1: Primary Screening - Establishing a Bioactivity Baseline

The initial tier of screening is designed to provide a broad overview of the compound's biological effects, focusing on general cytotoxicity and antimicrobial activity. These assays are typically conducted in a high-throughput screening (HTS) format to efficiently assess a range of concentrations.[7][8]

General Cytotoxicity Assessment

Before exploring specific therapeutic activities, it is crucial to determine the compound's inherent cytotoxicity. This provides a therapeutic window and flags compounds with non-specific toxicity early in the process.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Plate a panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC50 (half-maximal inhibitory concentration) value.

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.[10][11][12]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

-

Incubation and Reading: Incubate the plate in the dark at room temperature for 30 minutes and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).

| Assay | Principle | Endpoint | Interpretation |

| MTT | Measures metabolic activity of viable cells.[9] | Colorimetric (Formazan product) | Decrease in signal indicates reduced cell viability. |

| LDH | Measures release of LDH from damaged cells.[10][11] | Colorimetric (Formazan product) | Increase in signal indicates increased cytotoxicity. |

Antimicrobial Screening

Given that many azetidine derivatives exhibit antibacterial and antifungal properties, a primary screen for antimicrobial activity is a logical starting point.[1][13]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well plate containing the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Tier 2: Secondary Screening - Delving into Mechanism and Specificity

Positive "hits" from the primary screening will be subjected to more focused secondary assays to understand their mechanism of action and to explore a wider range of potential therapeutic targets.

Elucidating the Mechanism of Cytotoxicity

If this compound demonstrates significant cytotoxicity in the primary screen, the next step is to determine the mode of cell death (apoptosis vs. necrosis) and to assess its potential as a selective anticancer agent.

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Step-by-Step Methodology:

-

Cell Treatment: Treat a cancer cell line that showed sensitivity in the primary screen with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Incubation and Luminescence Reading: Incubate at room temperature for 1-2 hours and measure the luminescence using a plate reader. An increase in luminescence indicates caspase activation and apoptosis.

Broadening the Scope: CNS Activity Screening

The azetidine scaffold is present in compounds with known CNS activity.[2][3] Therefore, even if the compound shows low cytotoxicity, it is prudent to screen for potential neuroactivity.

A commercially available CNS receptor binding panel can be used to screen for interactions with a wide range of receptors, ion channels, and transporters implicated in neurological and psychiatric disorders. This is a cost-effective way to identify potential CNS targets.

Workflow:

-

Compound Submission: Submit this compound to a contract research organization (CRO) that offers CNS receptor binding panels.

-

Data Analysis: The CRO will provide data on the percentage of inhibition of radioligand binding to various targets at a fixed concentration of the compound.

-

Hit Identification: "Hits" are typically defined as compounds that cause >50% inhibition of binding.

Tier 3: In Vivo Model Validation - Bridging the Gap to Clinical Relevance

Promising lead compounds from the secondary screening should be evaluated in in vivo models to assess their efficacy and potential toxicity in a whole organism.

Zebrafish Models for High-Throughput In Vivo Screening

The zebrafish (Danio rerio) is an excellent vertebrate model for in vivo drug discovery, particularly for CNS-active compounds, due to its genetic and physiological homology to humans, small size, and rapid development.[14][15][16]

Caption: Workflow for zebrafish behavioral phenotyping.

This assay assesses locomotor activity and can be used to identify compounds with sedative, stimulant, or anxiolytic-like effects.

Step-by-Step Methodology:

-

Larvae Preparation: Place individual zebrafish larvae (5-7 days post-fertilization) into the wells of a 96-well plate.

-

Compound Exposure: Add this compound to the water at various concentrations.

-

Acclimation: Allow the larvae to acclimate in the dark for a period of time.

-

Behavioral Recording: Use an automated tracking system to record the movement of the larvae in response to alternating periods of light and darkness.

-

Data Analysis: Quantify parameters such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior, an indicator of anxiety).

Data Interpretation and Future Directions

The data generated from this multi-tiered screening cascade will provide a comprehensive biological activity profile for this compound.

-

Cytotoxicity and Anticancer Potential: If the compound exhibits selective cytotoxicity towards cancer cell lines and induces apoptosis, further investigation in xenograft models would be the next logical step.

-

Antimicrobial Activity: A promising MIC value would warrant further studies to determine the spectrum of activity against a broader panel of pathogens and to assess its mechanism of antibacterial action.

-

CNS Activity: A hit in a CNS receptor binding panel, coupled with a behavioral phenotype in zebrafish, would strongly support further investigation into its potential for treating neurological or psychiatric disorders. This could involve more specific in vivo models, such as rodent models of depression or anxiety.[17][18]

Conclusion